molecular formula C14H18O3 B3143705 4-Methoxycinnamic acid tert-butyl ester CAS No. 53484-52-9

4-Methoxycinnamic acid tert-butyl ester

Cat. No. B3143705
CAS RN: 53484-52-9
M. Wt: 234.29 g/mol
InChI Key: UOWWOECUORSLLB-JXMROGBWSA-N
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Description

4-Methoxycinnamic acid, predominantly trans, is a compound with the molecular formula C10H10O3 . It is an ester derived from trans-4-methoxycinnamic acid and is effective at absorbing UV radiation . The starting material for its synthesis is often trans-4-methoxycinnamic acid .


Synthesis Analysis

The synthesis of 4-Methoxycinnamic acid tert-butyl ester involves several steps. The starting material is usually trans-4-methoxycinnamic acid . A recent study has shown that transesterification of β-keto esters is a useful transformation in organic synthesis . Another method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of 4-Methoxycinnamic acid is available in 3D and 2D formats . The molecular weight of this compound is 178.185 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-Methoxycinnamic acid tert-butyl ester are complex. For instance, esters derived from trans-4-methoxycinnamic acid are effective absorbers of UV radiation . The starting material was trans-4-methoxycinnamic acid and 3,5dimethoxybenzoic acid methyl ester in isolated avenanthramide alkaloids synthesis .


Physical And Chemical Properties Analysis

4-Methoxycinnamic acid has a molecular weight of 178.18 g/mol . It is predominantly trans and has a CAS Number of 830-09-1 .

Scientific Research Applications

Liquid Crystalline Homologous Series Synthesis

A new homologous series, tert-butyl [4-(4’-n-alkoxybenzoyloxy)benzoates], exhibiting mesomorphic properties, was synthesized to explore the effect of the terminal tert-butyl group on mesomorphism. This research highlights the compound's role in advancing liquid crystal technology and its potential applications in display technologies and optical devices (Thakur & Patel, 2020).

Anticancer Activity

Research into ferulic acid derivatives, including those structurally related to 4-Methoxycinnamic acid tert-butyl ester, demonstrated cytotoxic and apoptotic effects on leukemia cell lines. These studies provide a foundation for developing new anticancer therapies, underscoring the compound's potential in pharmacological applications (Ünver & Cantürk, 2018).

Defluorinative Cyclization

The compound served as a precursor in novel synthesis methods, such as intramolecular defluorinative cyclization, to produce new types of cyclic amino acids. This methodological advancement contributes to the synthesis of complex molecules, potentially impacting drug discovery and material science (Hao et al., 2000).

Green Chemistry Applications

In the context of green chemistry, 4-Methoxycinnamic acid tert-butyl ester derivatives have been synthesized through eco-friendly methodologies, showcasing the compound's role in sustainable chemical practices. These methods aim to reduce harmful by-products and environmental impact, highlighting the compound's significance in developing environmentally friendly chemical processes (Villa et al., 2005).

Antioxidant Activity

Esters of hydroxycinnamic acids, including those related to 4-Methoxycinnamic acid tert-butyl ester, have been studied for their inhibitory effects on LDL oxidation, demonstrating significant antioxidant activities. These findings suggest the compound's utility in preventing oxidative stress-related diseases, such as cardiovascular diseases (Vafiadi et al., 2008).

Mechanism of Action

Target of Action

Tert-butyl (E)-3-(4-methoxyphenyl)prop-2-enoate, also known as 4-Methoxycinnamic acid tert-butyl ester, is a compound that has been found to inhibit COX-1 and COX-2 in vitro . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs.

Mode of Action

The compound’s interaction with its targets involves the inhibition of COX-1 and COX-2 enzymes. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Pharmacokinetics

The compound’s solubility in organic solvents such as methanol and ethanol suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can potentially alleviate symptoms associated with inflammatory conditions .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances in the body could potentially interact with the compound and affect its efficacy. Additionally, factors such as pH and temperature could influence the compound’s stability .

Safety and Hazards

4-Methoxycinnamic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There are ongoing research efforts to improve the synthesis and application of 4-Methoxycinnamic acid tert-butyl ester. For instance, a new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . Another study reported a PCl3-mediated conversion of tert-butyl esters into esters and amides in one-pot under air .

properties

IUPAC Name

tert-butyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-10H,1-4H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWWOECUORSLLB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycinnamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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